Lotrafiban - 171049-14-2

Lotrafiban

Catalog Number: EVT-273812
CAS Number: 171049-14-2
Molecular Formula: C23H32N4O4
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lotrafiban is a N-acylpiperidine.
Source and Classification

Lotrafiban was originally synthesized and developed by GlaxoSmithKline as a part of their research into antithrombotic therapies. It is classified as a glycoprotein IIb/IIIa antagonist, which are drugs that inhibit the final common pathway of platelet aggregation. This classification places Lotrafiban among other similar agents used in clinical settings to manage acute coronary syndromes and prevent myocardial infarction.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lotrafiban involves several key steps that can be executed through various methods. One notable approach includes:

  1. Starting Material: The synthesis often begins with 2-nitrobenzyl alcohol, which is mesylated to enhance its reactivity.
  2. Reactions: The mesylate is then reacted with methylamine followed by dimethylacetylene dicarboxylate to form an intermediate compound.
  3. Enzymatic Resolution: A biocatalytic route using lipase has also been reported, which offers a more environmentally friendly synthesis pathway while providing high yields of the desired product .
Molecular Structure Analysis

Structure and Data

Lotrafiban's molecular structure can be represented as follows:

  • Molecular Formula: C17_{17}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: 302.37 g/mol
  • Structural Features: The compound features a piperidine ring, a benzodiazepine moiety, and a carbonyl group that are essential for its biological activity.

The stereochemistry at the piperidine nitrogen and the chiral centers in the benzodiazepine structure are critical for its binding affinity to the glycoprotein IIb/IIIa receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Lotrafiban undergoes various chemical reactions during its synthesis. Key reactions include:

  1. Mesylation: The conversion of alcohol to mesylate enhances nucleophilicity.
  2. Nucleophilic Substitution: The reaction of mesylate with methylamine leads to the formation of an amide linkage.
  3. Cyclization: Subsequent reactions facilitate the formation of the bicyclic structure characteristic of benzodiazepines.

These reactions are carefully controlled to optimize yield and minimize by-products, ensuring high purity of Lotrafiban for therapeutic use .

Mechanism of Action

Process and Data

Lotrafiban functions by selectively inhibiting the glycoprotein IIb/IIIa receptor on platelets. The mechanism can be summarized as follows:

  1. Receptor Binding: Lotrafiban binds to the glycoprotein IIb/IIIa receptor, preventing its activation by fibrinogen and other ligands.
  2. Inhibition of Aggregation: By blocking this receptor, Lotrafiban effectively inhibits platelet aggregation, reducing thrombus formation in blood vessels.
  3. Clinical Implications: This mechanism is particularly beneficial in acute coronary syndrome scenarios where rapid intervention is required to prevent myocardial infarction or stroke .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lotrafiban exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are crucial for its formulation into pharmaceutical preparations .

Applications

Scientific Uses

Lotrafiban has been primarily investigated for its use in:

  • Antithrombotic Therapy: As a glycoprotein IIb/IIIa antagonist, it is utilized in preventing thrombotic events in patients undergoing percutaneous coronary interventions or those with unstable angina.
  • Research Applications: Studies continue to explore its efficacy compared to other antithrombotic agents, assessing its potential benefits in various cardiovascular conditions.
Molecular Pharmacology of Lotrafiban

Mechanism of Action as a Glycoprotein IIb/IIIa Antagonist

Structural Basis of GPIIb/IIIa Receptor Inhibition

Lotrafiban is a peptidomimetic antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, designed to mimic the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen and von Willebrand Factor (vWF). This structural mimicry allows Lotrafiban to competitively occupy the RGD-binding site on GPIIb/IIIa, thereby preventing the binding of natural ligands essential for platelet cross-linking. The compound is administered as an esterified prodrug, converted to its active form by plasma and liver esterases, which enhances its oral bioavailability [1]. The active metabolite binds with high affinity to the GPIIb/IIIa receptor, a member of the integrin family (αIIbβ3), inducing a conformational change that inactivates the receptor and blocks its ability to engage with fibrinogen [1] [9].

Table 1: Structural and Functional Features of Lotrafiban

PropertyDetail
Chemical ClassBenzodiazepine-derived peptidomimetic
Target Binding SiteRGD (arginine-glycine-aspartate) pocket of GPIIb/IIIa
Prodrug ActivationHydrolysis by plasma/liver esterases
Key Structural MotifMimics fibrinogen/vWF RGD sequence
Receptor ConsequencePrevents conformational activation of αIIbβ3 integrin

Competitive vs. Non-Competitive Binding Dynamics

Lotrafiban acts as a reversible competitive antagonist of GPIIb/IIIa. This is characterized by:

  • Surmountable Inhibition: Increasing concentrations of fibrinogen can partially overcome Lotrafiban’s antiplatelet effects, restoring platelet aggregation at high agonist levels [2] [6].
  • Preserved Maximum Efficacy: The maximum platelet aggregation capacity remains unchanged; however, the potency of fibrinogen (measured by EC₅₀) is significantly reduced. This shifts the fibrinogen dose-response curve to the right without depressing its ceiling effect [2] [6].
  • Schild Plot Analysis: Quantitative assessments using Schild regression confirm Lotrafiban’s competitive nature, showing a linear relationship between antagonist concentration and the agonist dose ratio [6].

This contrasts with non-competitive antagonists (e.g., irreversible inhibitors like aspirin-modified cyclooxygenase), which reduce the maximal aggregation response irrespective of agonist concentration by permanently inactivating a receptor subset [6].

Impact on Fibrinogen-Mediated Platelet Aggregation

By blocking >80% of GPIIb/IIIa receptors, Lotrafiban induces a near-complete inhibition of fibrinogen binding, disrupting the final common pathway of platelet aggregation. This action is independent of the agonist initiating platelet activation (e.g., thrombin, collagen, ADP). In the APLAUD trial, Lotrafiban plus aspirin reduced platelet aggregation by >90% in patients with acute coronary syndromes, demonstrating its efficacy in suppressing thrombus formation [1] [9].

Signal Transduction Pathways Modulated by Lotrafiban

Downstream Effects on Intracellular Calcium Flux

GPIIb/IIIa receptor blockade by Lotrafiban indirectly modulates intracellular calcium signaling:

  • Reduced Calcium Mobilization: Platelet activation via GPIIb/IIIa engages phospholipase C (PLC)-β, triggering IP₃-mediated calcium release from the endoplasmic reticulum. Lotrafiban inhibits this pathway, lowering cytosolic Ca²⁺ peaks from ~1 μM to near-basal levels (~100 nM) [10].
  • Attenuated Effector Activation: Diminished calcium flux reduces calmodulin-dependent kinase (CaMK) and protein kinase C (PKC) activity, impairing granule secretion (e.g., ADP, serotonin) and procoagulant microparticle release [3] [10].

Table 2: Lotrafiban's Impact on Key Platelet Signaling Pathways

Signaling PathwayEffect of LotrafibanFunctional Consequence
GPIIb/IIIa-FibrinogenComplete blockadeLoss of platelet cross-linking
Calcium (Ca²⁺) Flux↓ IP₃-induced ER Ca²⁺ releaseImpaired granule secretion & shape change
PKC/Pleckstrin↓ PhosphorylationReduced actin cytoskeleton remodeling
TXA2 SynthesisIndirect suppression via reduced platelet activationLower thromboxane-dependent amplification

Crosstalk with Thromboxane A2 and ADP Pathways

Lotrafiban exhibits dynamic crosstalk with other platelet activation cascades:

  • Thromboxane A2 (TXA2) Pathway: TXA2 activates TP receptors (Gq-coupled), amplifying platelet recruitment and GPIIb/IIIa activation. Lotrafiban breaks this loop by preventing TP-triggered fibrinogen binding. Notably, recent studies show that fluorinated TXA2 analogues (e.g., F₂-TXA2) can simultaneously activate IP receptors (Gs-coupled), which counteracts aggregation via cAMP/PKA. Lotrafiban’s selective GPIIb/IIIa blockade avoids this dual receptor engagement, providing more predictable inhibition than TXA2 modulators [4] [7].
  • ADP Pathway: ADP binding to P2Y₁₂ receptors (Gi-coupled) suppresses cAMP, promoting activation. Lotrafiban synergizes with ADP antagonists (e.g., clopidogrel) by targeting distinct aggregation mechanisms: ADP inhibition elevates cAMP, while Lotrafiban blocks fibrinogen binding. This dual-pathway suppression underlies the enhanced efficacy of combination therapy in acute coronary syndromes [1] [4].

Properties

CAS Number

171049-14-2

Product Name

Lotrafiban

IUPAC Name

2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid

Molecular Formula

C23H32N4O4

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C23H32N4O4/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29)/t20-/m0/s1

InChI Key

PYZOVVQJTLOHDG-FQEVSTJZSA-N

SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride
lotrafiban
lotrafiban hydrochloride
SB 214857
SB-214857
SB214857

Canonical SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O

Isomeric SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.